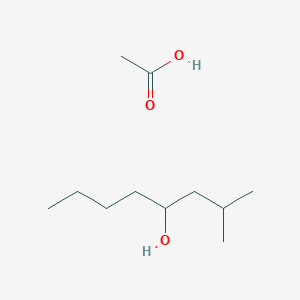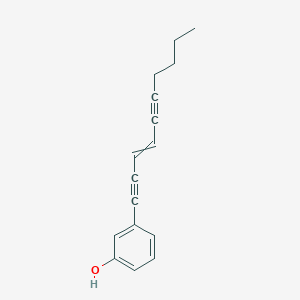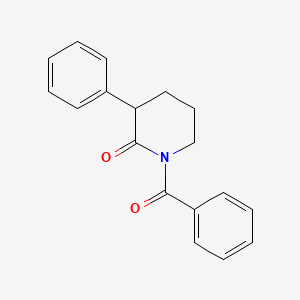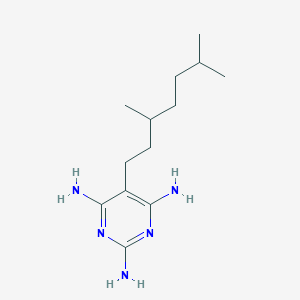
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a disiloxane backbone with chloro, phenyl, and trimethylphenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane typically involves the reaction of chlorosilanes with phenyl and trimethylphenyl groups under controlled conditions. One common method involves the reaction of 1,1,3,3-tetramethyldisiloxane with chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Hydrosilylation Reactions: The compound can participate in hydrosilylation reactions with alkenes or alkynes in the presence of a catalyst.
Oxidation Reactions: The disiloxane backbone can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are used. Reactions are conducted under inert atmosphere at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted disiloxanes.
Hydrosilylation Reactions: The major products are the hydrosilylated alkanes or alkenes.
Oxidation Reactions: The major products are silanols or siloxanes.
科学的研究の応用
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of silicon-based biomaterials and as a tool for studying silicon biochemistry.
Industry: It is used in the production of specialty polymers, coatings, and adhesives.
作用機序
The mechanism of action of 1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane involves its reactivity towards nucleophiles and electrophiles. The chloro group can be readily substituted by nucleophiles, leading to the formation of new silicon-carbon or silicon-heteroatom bonds. The disiloxane backbone provides stability and flexibility to the molecule, allowing it to participate in various chemical transformations.
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler disiloxane compound with similar reactivity but lacking the phenyl and trimethylphenyl groups.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: A compound with similar trimethylphenyl groups but different core structure.
Uniqueness
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane is unique due to its combination of chloro, phenyl, and trimethylphenyl substituents on a disiloxane backbone. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and material science.
特性
CAS番号 |
823207-23-4 |
|---|---|
分子式 |
C18H25ClOSi2 |
分子量 |
349.0 g/mol |
IUPAC名 |
chloro-phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilane |
InChI |
InChI=1S/C18H25ClOSi2/c1-14-12-15(2)18(16(3)13-14)22(19,20-21(4,5)6)17-10-8-7-9-11-17/h7-13H,1-6H3 |
InChIキー |
KXVMHDSQRWZOLQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=CC=CC=C2)(O[Si](C)(C)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4'-(Dibutylamino)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14213092.png)
![1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14213100.png)

![(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213109.png)
![[(Iodoboranediyl)bis(methylene)]bis(diiodoborane)](/img/structure/B14213110.png)


![2-(Trifluoromethyl)-N-[2-(3,5,6-trifluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14213122.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B14213130.png)
![2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14213144.png)
![(2R)-2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14213148.png)


